(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group attached to an imidazolidinone ring, with a chlorophenylsulfanyl substituent and a thioxo group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-thioxoimidazolidin-4-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a different structure but similar applications in organic synthesis.
Disilanes: Organosilicon compounds with unique electronic properties, used in materials science and optoelectronics.
Uniqueness
(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one is unique due to its combination of a benzylidene group, a thioxoimidazolidinone ring, and a chlorophenylsulfanyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C16H11ClN2OS2 |
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Molecular Weight |
346.9 g/mol |
IUPAC Name |
(5E)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS2/c17-11-5-7-12(8-6-11)22-14-4-2-1-3-10(14)9-13-15(20)19-16(21)18-13/h1-9H,(H2,18,19,20,21)/b13-9+ |
InChI Key |
BJCYKPJUWQHRMU-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)N2)SC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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